H-beta-MeAla-OtBu*HCl
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Overview
Description
H-beta-MeAla-OtBu*HCl: , also known as tert-butyl 3-amino-2-methylpropanoate hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2. It is a white to off-white solid that is soluble in methanol and other organic solvents. This compound is commonly used as an intermediate in pharmaceutical and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of H-beta-MeAla-OtBu*HCl typically involves the reaction of beta-alanine with tert-butanol in the presence of a sulfuric acid catalyst to form beta-alanine tert-butyl ester. This ester is then reacted with hydrochloric acid to yield the final product, tert-butyl 3-amino-2-methylpropanoate hydrochloride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: H-beta-MeAla-OtBu*HCl undergoes various chemical reactions, including:
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products include substituted amines and amides.
Hydrolysis: Products include beta-alanine and tert-butanol.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
H-beta-MeAla-OtBu*HCl has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of amino acid derivatives and their biological activities.
Medicine: Investigated for its potential use in drug development and as a building block for peptide synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of H-beta-MeAla-OtBu*HCl involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of peptides and other bioactive molecules. It may also interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Beta-alanine tert-butyl ester hydrochloride
- Tert-butyl 3-aminopropanoate hydrochloride
- Beta-alanine methyl ester hydrochloride
Comparison: H-beta-MeAla-OtBu*HCl is unique due to its specific structure, which includes a tert-butyl ester group and a methyl-substituted amino group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the tert-butyl group enhances the compound’s stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-(methylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)11-7(10)5-6-9-4;/h9H,5-6H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTIVPYUPOXXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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